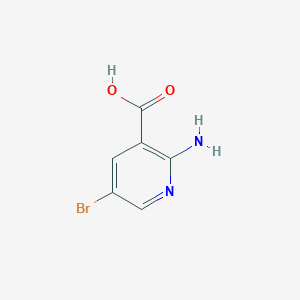

2-Amino-5-bromonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPDTLRHISNBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353241 | |

| Record name | 2-amino-5-bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52833-94-0 | |

| Record name | 2-amino-5-bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromonicotinic acid physical and chemical properties

An In-Depth Technical Guide to 2-Amino-5-bromonicotinic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to offer field-proven insights into its properties, synthesis, and application. We will explore the causality behind its reactivity and the rationale for the analytical protocols used to validate its purity and structure.

Core Molecular Identity and Significance

This compound (CAS No. 52833-94-0) is a substituted pyridine derivative.[1][2][3] Its structure is notable for the strategic placement of three distinct functional groups on the pyridine ring: a carboxylic acid, an amino group, and a bromine atom. This trifunctional arrangement makes it an exceptionally versatile scaffold for constructing complex molecular architectures.

The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine atom defines its chemical personality. Its significance in drug discovery is substantial, with literature noting its use as an intermediate in the synthesis of potent tyrosine kinase inhibitors targeting various cancer cell lines.[4]

Structural and Identification Parameters

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; N_amino [label="NH₂", pos="-2.4,-0.2!"]; C3 [label="C", pos="-0.8,-2.0!"]; C_carboxyl [label="C", pos="-1.8,-3.0!"]; O1_carboxyl [label="O", pos="-1.4,-4.2!"]; O2_carboxyl [label="OH", pos="-3.0,-2.8!"]; C4 [label="C", pos="0.5,-2.3!"]; C5 [label="C", pos="1.3,-1.2!"]; Br [label="Br", pos="2.8,-1.5!"]; C6 [label="C", pos="1.0,0!"];

// Define edges for bonds N1 -- C2; C2 -- N_amino [label="Amino Group", fontcolor="#34A853"]; C2 -- C3; C3 -- C_carboxyl [label="Carboxylic Acid", fontcolor="#EA4335"]; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; C3 -- C4; C4 -- C5; C5 -- Br [label="Bromine Atom", fontcolor="#4285F4"]; C5 -- C6; C6 -- N1; C4 -- H4 [label="H", style=invis]; C6 -- H6 [label="H", style=invis]; } caption="Structure of this compound with key functional groups."

Physicochemical Properties: A Tabulated Summary

For efficient laboratory use, the core physical and chemical properties are summarized below. These values are critical for determining appropriate reaction conditions, solvents, and storage protocols.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-5-bromopyridine-3-carboxylic acid | [2] |

| Synonyms | 2-Amino-5-bromopyridine-3-carboxylic acid, 5-bromo-2-aminonicotinic acid | [1][5] |

| CAS Number | 52833-94-0 | [1][2][3][5][6] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3][5] |

| Molecular Weight | 217.02 g/mol | [1][2][3][5] |

| Appearance | Pale yellow powder | [5][7] |

| Melting Point | 253-255 °C | [6][8][9] |

| Boiling Point | 350.4 ± 42.0 °C (Predicted) | [6][8] |

| Density | ~1.909 g/cm³ (Predicted) | [6] |

| pKa | 2.55 ± 0.10 (Predicted for carboxylic acid) | [7][9] |

| Storage Conditions | Store at 2–8 °C or room temperature under an inert atmosphere (e.g., Argon).[6][10] |

Synthesis and Reactivity

Synthetic Pathway: Electrophilic Bromination

A common laboratory-scale synthesis involves the direct electrophilic bromination of 2-aminonicotinic acid.[4] The amino group is a strong activating group, directing the incoming electrophile (Br+) to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically enriched, making it the primary site of bromination.

// Workflow connections Start -> Mix; Reagent -> Mix; Solvent -> Mix; Mix -> React -> Monitor -> Quench -> Filter -> Wash -> Dry -> End; } caption="Workflow for the synthesis of this compound."

Core Reactivity for Drug Development

The molecule's true power lies in its capacity for selective, orthogonal reactions, allowing for stepwise construction of complex derivatives.

-

Amide Bond Formation: The carboxylic acid group is readily converted to an amide via standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction for linking the scaffold to other fragments in a drug candidate.

-

Suzuki and Other Cross-Coupling Reactions: The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of diverse aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring the Structure-Activity Relationship (SAR) of a lead compound.

-

N-Alkylation/N-Arylation: The amino group can undergo alkylation or arylation, although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the pyridine ring. This site offers another vector for diversification.

// Edges Core -> Amide [label="1", color="#EA4335"]; Core -> Ester [label="1", color="#EA4335"]; Core -> Suzuki [label="2", color="#4285F4"]; Core -> Sonogashira [label="2", color="#4285F4"]; Core -> Alkylation [label="3", color="#34A853"]; } caption="Key reaction pathways for chemical modification."

Experimental Protocols

Protocol: Synthesis via Bromination

-

Causality: This protocol uses N-Bromosuccinimide (NBS) as a mild and safe source of electrophilic bromine, minimizing over-bromination. Acetic acid serves as a polar protic solvent that can protonate the pyridine nitrogen, further activating the ring towards electrophilic substitution.

-

Self-Validation: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. The final product's identity and purity are confirmed by NMR and MS analysis, ensuring the correct isomer has been formed.

Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminonicotinic acid (1 eq.).

-

Dissolution: Add glacial acetic acid (5-10 volumes) and stir until the solid is fully dissolved or a fine slurry is formed.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Reaction: Heat the mixture to 70 °C and stir for 4-6 hours.

-

Monitoring: At 1-hour intervals, take a small aliquot, dilute with a suitable solvent (e.g., methanol), and spot on a TLC plate (e.g., 10% Methanol in Dichloromethane mobile phase) to monitor the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into ice-cold water (10 volumes) to fully precipitate the product.

-

Isolation: Collect the solid by vacuum filtration, washing the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual acetic acid and impurities.

-

Drying: Dry the pale-yellow solid under high vacuum at 50 °C to a constant weight.

Protocol: Analytical Characterization

-

Causality: A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. ¹H NMR confirms the electronic environment and connectivity of protons, Mass Spectrometry validates the molecular weight, and HPLC assesses the purity.

-

Self-Validation: Each technique provides orthogonal data. A correct molecular weight from MS combined with the expected proton signals in NMR and a single major peak in HPLC provides high confidence in the sample's identity and quality.

Methodology:

-

¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in DMSO-d₆.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: Look for two distinct aromatic proton signals on the pyridine ring, along with broad signals for the -NH₂ and -COOH protons. The integration and splitting patterns should be consistent with the C4 and C6 protons of the nicotinic acid ring.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile with 0.1% formic acid.

-

Analyze using Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A primary ion peak corresponding to [M+H]⁺ at approximately m/z 217.9/219.9, reflecting the characteristic isotopic pattern of a molecule containing one bromine atom.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Detection: UV detector at 254 nm and 280 nm.

-

Expected Result: A single major peak with purity >95% (as determined by area percentage).

-

Safety and Handling

This compound requires careful handling in a laboratory setting. Based on available safety data, the compound is classified with the following hazards:

-

Eye Irritation (H319): Causes serious eye irritation.[2][11]

-

Acute Toxicity (H302/H312/H332): May be harmful if swallowed, in contact with skin, or if inhaled.[2][12]

Mandatory Precautions:

-

Always handle in a well-ventilated fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[13]

-

Avoid dust formation and inhalation.[11]

-

In case of contact, rinse the affected area immediately and thoroughly with water.[13]

References

- PubChem. (n.d.). This compound.

- Chemsrc. (2023). 2-Bromonicotinic acid.

- ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 52833-94-0 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS#: 52833-94-0 [chemicalbook.com]

- 7. This compound CAS#: 52833-94-0 [m.chemicalbook.com]

- 8. This compound | 52833-94-0 [sigmaaldrich.com]

- 9. This compound | 52833-94-0 [amp.chemicalbook.com]

- 10. 52833-94-0|this compound|BLD Pharm [bldpharm.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

2-Amino-5-bromonicotinic acid molecular structure and weight

An In-Depth Technical Guide to 2-Amino-5-bromonicotinic Acid for Researchers and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its unique molecular architecture, featuring a pyridine core functionalized with an amino group, a carboxylic acid, and a strategically placed bromine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its critical applications in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, underscoring its significance for researchers and scientists in the field.

PART 1: Molecular Structure and Physicochemical Profile

A thorough understanding of the molecular and physical characteristics of this compound is fundamental to its application in synthetic and medicinal chemistry.

Core Molecular Data

The foundational properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Data | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3][4] |

| Molecular Weight | 217.02 g/mol | [1][2][3][4] |

| IUPAC Name | 2-amino-5-bromopyridine-3-carboxylic acid | [2] |

| Synonyms | This compound, 5-bromo-2-aminonicotinic acid | [1][2][3] |

| CAS Number | 52833-94-0 | [1][2][3] |

| Appearance | Pale yellow powder | [1] |

Molecular Structure Analysis

The structure of this compound is comprised of a pyridine ring substituted at key positions. The carboxylic acid at the C3 position and the amino group at the C2 position can influence the molecule's electronic properties and participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[5] The bromine atom at the C5 position is a particularly important functional handle. Its presence allows for a wide range of facile derivatizations through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse chemical moieties essential for tuning biological activity.[6]

Visualization of Molecular Structure

Caption: General workflow for synthetic application.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

This compound is not just a chemical intermediate; it is a key starting material for compounds designed to interact with specific biological targets.

A Scaffold for Targeted Therapies

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of this compound makes it an ideal precursor for libraries of compounds aimed at various therapeutic targets.

Application in Kinase Inhibitor Development

Literature indicates that this compound is used to prepare quinazoline derivatives that exhibit potent tyrosine kinase inhibitory activity. [7]Kinase inhibitors are a cornerstone of modern targeted cancer therapy. These compounds have shown strong inhibitory effects against human breast cancer and lung adenocarcinoma cells in preclinical studies. [7]The versatility of the scaffold allows chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic profiles against specific kinases. The related compound, 2-amino-5-bromopyridine, is also highlighted as a critical building block for anti-cancer and anti-inflammatory agents. [6]

Broader Therapeutic Potential

Drawing parallels from the applications of its parent scaffold, 5-bromonicotinic acid, this chemical family is instrumental in developing other classes of targeted therapies. For instance, 5-bromonicotinic acid derivatives are used to design and synthesize Poly(ADP-ribose) Polymerase (PARP) inhibitors, another important class of cancer therapeutics, particularly for tumors with specific DNA repair deficiencies. [8]This suggests that this compound could also be a valuable starting point for developing novel PARP inhibitors.

PART 4: Safety, Handling, and Storage

Proper management of this compound in a laboratory setting is essential for ensuring safety and maintaining the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. [2]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Recommended PPE: Standard laboratory PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

Storage and Stability

To ensure the compound's stability and purity, the following storage conditions are recommended:

-

Temperature: Store at room temperature. [3][9]For long-term stability, storage under inert gas (nitrogen or argon) at 2–8 °C may be preferable. [10]* Atmosphere: Keep in a dark place under an inert atmosphere. [9]The container should be tightly sealed to prevent moisture uptake and degradation.

Conclusion

This compound stands out as a high-value, versatile intermediate for the research and drug development community. Its well-defined molecular structure, predictable reactivity, and proven utility as a scaffold for potent enzyme inhibitors make it an indispensable tool in the quest for novel therapeutics. From its foundational physicochemical properties to its application in synthesizing next-generation kinase inhibitors, this compound provides a robust platform for innovation in medicinal chemistry. A comprehensive understanding of its synthesis, handling, and chemical potential, as outlined in this guide, empowers scientists to fully leverage its capabilities in their research endeavors.

References

- PubChem. This compound | C6H5BrN2O2 | CID 737445. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

- PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. [Link]

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

- Chemistry LibreTexts. 18.2: Properties of Amino Acids. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 52833-94-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 52833-94-0|this compound|BLD Pharm [bldpharm.com]

- 10. This compound CAS#: 52833-94-0 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromonicotinic acid in DMSO and DMF for Pharmaceutical Development

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-bromonicotinic acid, a key intermediate in pharmaceutical synthesis, in two common aprotic polar solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). We will delve into the theoretical underpinnings of solubility, present a detailed, field-tested experimental protocol for its determination, and analyze the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility properties of this compound for successful formulation and process development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to a marketable therapeutic, understanding its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone of pre-formulation studies.[1][2] The extent to which an API dissolves in a given solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects.

This compound is a vital building block in the synthesis of various pharmacologically active molecules.[3] Its solubility behavior in process and formulation solvents is therefore of significant interest. This guide focuses on two of the most versatile and widely used solvents in the pharmaceutical industry: DMSO and DMF.[4][5][6][7][8] Understanding the solubility of this compound in these solvents is essential for optimizing reaction conditions, purification processes, and for the development of stable, effective drug formulations.

Physicochemical Properties of Key Components

A foundational understanding of the solute and solvents is crucial for interpreting solubility data. The principle of "like dissolves like" provides a general but powerful predictive tool.[9]

This compound

This compound is a substituted pyridine carboxylic acid.[10][11][12] Its structure contains both hydrogen bond donor (amino and carboxylic acid groups) and acceptor (amino, carboxylic acid, and pyridine ring nitrogen) sites, as well as a polarizable bromine atom. These features suggest a propensity for strong intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [10][11][12] |

| Molecular Weight | 217.02 g/mol | [10][11][12] |

| Appearance | Pale yellow powder | [10] |

| Melting Point | Data not readily available in searched sources | |

| pKa | Data not readily available in searched sources |

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent known for its exceptional ability to dissolve a wide range of polar and nonpolar compounds.[4][13][14][15][16] Its high dielectric constant and dipole moment facilitate the dissolution of ionic and polar solutes.

Table 2: Physicochemical Properties of DMSO

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | [4] |

| Molecular Weight | 78.13 g/mol | |

| Boiling Point | 189 °C | [4] |

| Melting Point | 18.5 °C | [4] |

| Dielectric Constant | 47.2 | |

| Dipole Moment | 3.96 D |

Dimethylformamide (DMF)

DMF is another polar aprotic solvent widely employed in the chemical and pharmaceutical industries.[5][6][7][8] Similar to DMSO, it possesses a high dielectric constant and is an excellent solvent for many organic and inorganic substances.

Table 3: Physicochemical Properties of DMF

| Property | Value | Source |

| Molecular Formula | (CH₃)₂NC(O)H | [5] |

| Molecular Weight | 73.09 g/mol | [5] |

| Boiling Point | 153 °C | [5][8] |

| Melting Point | -61 °C | [5][8] |

| Dielectric Constant | 36.7 | [7] |

| Dipole Moment | 3.82 D |

Theoretical Considerations: The Thermodynamics of Dissolution

Solubility is an equilibrium phenomenon governed by the principles of thermodynamics.[1][9][17] The dissolution of a solid solute in a liquid solvent can be conceptualized as a two-step process: the breaking of the crystal lattice of the solute and the solvation of the solute molecules by the solvent molecules. The overall change in Gibbs free energy (ΔG) for this process determines the solubility.

A negative ΔG, indicating a spontaneous process, is favored by a negative enthalpy change (ΔH, an exothermic process) and a positive entropy change (ΔS, an increase in disorder).[9] The solubility of most solids increases with temperature, suggesting that the dissolution process is often endothermic (ΔH > 0).[17][18][19]

Experimental Determination of Equilibrium Solubility

To ensure the generation of reliable and reproducible data, a robust and well-controlled experimental protocol is essential. The following is a detailed methodology for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (purity ≥97%)[12]

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous DMF (≥99.8%)[7]

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

For each solvent (DMSO and DMF) and each temperature to be tested (e.g., 25 °C, 37 °C, 50 °C), prepare three replicate vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the respective solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature orbital shaker.

-

Agitate the samples at a consistent speed to facilitate dissolution.

-

Allow the samples to equilibrate for a sufficient period. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[20]

-

-

Sampling and Analysis:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately centrifuge the aliquot to further separate any suspended solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

The average concentration from the triplicate samples at the point where the concentration no longer increases with time is reported as the equilibrium solubility.

-

Results and Discussion

Table 4: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| DMSO | High | The high polarity and hydrogen bond accepting capability of DMSO will effectively solvate the polar functional groups of this compound. |

| DMF | High | Similar to DMSO, the polar aprotic nature of DMF will facilitate the dissolution of the polar solute. Solubility may be slightly lower than in DMSO due to the lower dielectric constant of DMF. |

The presence of both hydrogen bond donor and acceptor groups in this compound, coupled with the polar aprotic nature of DMSO and DMF, suggests that strong dipole-dipole and hydrogen bonding interactions will be the primary drivers of dissolution. The solubility is expected to increase with temperature, as the dissolution process is likely endothermic.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in DMSO and DMF. The outlined experimental protocol provides a reliable method for generating the critical data needed for informed decisions in process chemistry and formulation development.

Future work should focus on the experimental execution of the described protocol to generate quantitative solubility data at various temperatures. Additionally, investigating the impact of co-solvents and pH on the solubility of this compound would provide a more complete solubility profile, further empowering drug development professionals to optimize their use of this important pharmaceutical intermediate.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- gChem Global. (n.d.). DMSO Physical Properties.

- Common Organic Chemistry. (n.d.). Dimethylformamide (DMF).

- Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF).

- Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF.

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide.

- Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.

- Wikipedia. (n.d.). Dimethylformamide.

- Wikipedia. (n.d.). Solubility.

- PubChem. (n.d.). This compound.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.

- Purdue University. (n.d.). Solubility.

- JoVE. (2020, March 26). Video: Solubility - Concept.

- Chemsrc. (n.d.). 2-Bromonicotinic acid.

- National Institutes of Health. (2019, October 31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- World Health Organization. (n.d.). Annex 4.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. This compound | 52833-94-0 [chemicalbook.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Dimethylformamide (DMF) [commonorganicchemistry.com]

- 6. Dimethylformamide (DMF) | Eastman [eastman.com]

- 7. kianresin.com [kianresin.com]

- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 9. Video: Solubility - Concept [jove.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. gchemglobal.com [gchemglobal.com]

- 14. biofargo.com [biofargo.com]

- 15. acs.org [acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Solubility - Wikipedia [en.wikipedia.org]

- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Solubility [chem.fsu.edu]

- 20. who.int [who.int]

The Strategic Role of 2-Amino-5-bromonicotinic Acid in the Synthesis of Potent Tyrosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide delineates the pivotal role of 2-Amino-5-bromonicotinic acid as a strategic building block in the discovery and development of targeted cancer therapeutics. While not possessing intrinsic biological activity, this molecule serves as a highly versatile scaffold for the synthesis of complex heterocyclic compounds, particularly 6-pyrazole-substituted quinazolines. These derivatives have demonstrated significant potential as potent inhibitors of tyrosine kinases, enzymes that play a central role in the signaling pathways driving the proliferation of cancer cells. This document provides an in-depth exploration of the synthetic utility of this compound, the mechanism of action of its derivative kinase inhibitors, and detailed protocols for their synthesis and biological evaluation.

Introduction: The Unsung Hero of Kinase Inhibitor Synthesis

In the landscape of medicinal chemistry, the final, biologically active compound often takes center stage. However, the journey to these potent molecules is paved with critical intermediates, or building blocks, whose chemical architecture dictates the feasibility and efficiency of the synthetic route. This compound is a prime example of such a foundational scaffold. Its structure, featuring a pyridine ring substituted with an amine, a carboxylic acid, and a bromine atom, offers a rich array of chemical handles for elaboration into more complex, drug-like molecules.

Literature has highlighted its application in the preparation of 6-pyrazole-substituted quinazoline compounds, which have shown high inhibitory activity against tyrosine kinases and potent effects on human breast and lung adenocarcinoma cells.[1] This guide will therefore focus on the journey from this simple starting material to a potent, targeted anti-cancer agent, elucidating the "how" and "why" of its application in drug discovery.

Chemical Properties and Synthetic Versatility

This compound is an organic intermediate that can be prepared by the bromination of 2-aminonicotinic acid.[1] Its utility in synthesis stems from the distinct reactivity of its functional groups:

-

The Amine and Carboxylic Acid: These groups are perfectly positioned to participate in condensation reactions to form the core heterocyclic structure of quinazolines.

-

The Bromine Atom: This serves as a key functional handle for introducing diversity into the final molecule, typically through palladium-catalyzed cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by attaching various chemical moieties at this position.

The strategic placement of these groups makes it an ideal starting point for building the quinazoline scaffold, a privileged structure in many kinase inhibitors.

From Building Block to Potent Inhibitor: A Synthetic Strategy

The synthesis of a 6-pyrazole-substituted quinazoline from this compound is a multi-step process that leverages classic organic chemistry reactions. Below is a representative synthetic pathway.

Diagram: Synthetic Pathway to a Quinazoline Kinase Inhibitor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the key step of introducing the pyrazole moiety onto the quinazoline core, a common and powerful reaction in pharmaceutical synthesis.

Objective: To couple a pyrazole boronic acid with the brominated quinazoline intermediate.

Materials:

-

Brominated quinazoline intermediate

-

Pyrazole boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add the brominated quinazoline intermediate (1 equivalent), the pyrazole boronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Purge the flask with an inert gas for 5-10 minutes.

-

Add the palladium catalyst (0.05-0.1 equivalents) to the flask.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay

This protocol outlines a common method to determine the potency of a synthesized compound against a specific tyrosine kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Recombinant human tyrosine kinase (e.g., EGFR)

-

Peptide substrate

-

Test compound (synthesized quinazoline derivative) dissolved in DMSO

-

ATP

-

Kinase assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

-

Luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Assay Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the kinase enzyme solution to each well.

-

Add 2 µL of the peptide substrate/ATP mixture to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Add 5 µL of the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The output of the kinase inhibition assay is typically a set of IC₅₀ values. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Table 1: Hypothetical Inhibitory Profile of Quinazoline Derivatives

| Compound ID | R Group at Position 6 | Target Kinase | IC₅₀ (nM) |

| QZ-001 | Phenyl | EGFR | 150 |

| QZ-002 | 4-Fluorophenyl | EGFR | 75 |

| QZ-003 | 3-Pyridyl | EGFR | 50 |

| QZ-004 | 1-Methylpyrazole | EGFR | 15 |

This data allows for the establishment of a structure-activity relationship (SAR), guiding further optimization of the lead compound.

Conclusion and Future Directions

This compound stands out as a valuable and versatile starting material in the synthesis of targeted therapeutics. Its chemical architecture is ideally suited for the construction of quinazoline-based scaffolds that have proven to be effective tyrosine kinase inhibitors. The ability to readily diversify the final molecule through reactions at the bromine position makes it a powerful tool for medicinal chemists in the quest for more potent and selective cancer drugs. Future work will likely continue to leverage this and similar building blocks to explore new chemical space and develop next-generation inhibitors that can overcome drug resistance and improve patient outcomes.

References

Sources

Potential Therapeutic Targets of 2-Amino-5-bromonicotinic Acid Derivatives: A Technical Guide

Abstract

The scaffold of 2-amino-5-bromonicotinic acid serves as a pivotal building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the derivatives of this compound, with a primary focus on their application as potent inhibitors of key protein kinases implicated in oncology. We will dissect the rationale behind their design, synthesis, and biological evaluation, offering detailed protocols and mechanistic insights for researchers in drug discovery and development. The primary therapeutic targets discussed herein are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical mediators of tumor growth, proliferation, and angiogenesis.

Introduction: The Versatility of the this compound Scaffold

This compound is a substituted pyridine carboxylic acid that has garnered attention as a versatile starting material for the synthesis of complex heterocyclic systems. Its intrinsic chemical functionalities—an amino group, a carboxylic acid, and a bromine atom—provide multiple reaction sites for derivatization and scaffold elaboration. The pyridine core is a common motif in many biologically active compounds, and the specific substitution pattern of this acid makes it an ideal precursor for the construction of quinazoline and pyrazolo-quinazoline cores. These resulting structures have been identified as privileged scaffolds for the development of targeted cancer therapeutics, most notably as tyrosine kinase inhibitors.

Literature reports have highlighted the use of this compound in the preparation of 6-pyrazole-substituted quinazoline compounds. These derivatives have demonstrated significant tyrosine kinase inhibitory activity and potent cytotoxic effects against human breast cancer and lung adenocarcinoma cells[1]. This guide will delve into the specifics of these and other related derivatives, elucidating their interactions with key oncogenic kinases.

Key Therapeutic Targets and a Mechanistic Overview

The primary therapeutic utility of this compound derivatives, particularly those with a quinazoline core, lies in their ability to function as ATP-competitive inhibitors of protein kinases. Two of the most well-validated targets for this class of compounds in oncology are EGFR and VEGFR-2.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation[2]. Aberrant EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer[3][4]. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell growth and survival[3][5].

Quinazoline-based inhibitors derived from precursors like this compound are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and subsequent downstream signaling. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

EGFR Signaling Pathway

Caption: EGFR signaling cascade and point of inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2, also known as KDR, is the primary mediator of the pro-angiogenic effects of VEGF[6][7]. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen[8]. The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which lead to endothelial cell proliferation, migration, and survival[6][9].

Derivatives of this compound can be designed to target the ATP-binding site of the VEGFR-2 kinase domain. By inhibiting VEGFR-2, these compounds can block the signaling cascade responsible for angiogenesis, thereby starving the tumor of its blood supply and impeding its growth and metastatic potential.

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling in angiogenesis and inhibition.

Synthesis of Quinazoline-Based Kinase Inhibitors

The synthesis of quinazoline-based kinase inhibitors often involves a multi-step process where this compound or its analogous 2-aminobenzoic acids serve as a key starting material. A general synthetic strategy is outlined below, drawing parallels to the synthesis of known drugs like Gefitinib and Lapatinib[10][11][12][13][14].

General Synthetic Workflow

Caption: General synthesis of quinazoline inhibitors.

Exemplary Synthetic Protocol (Conceptual)

-

Cyclization to form the Quinazolinone Core: this compound is reacted with formamide or a similar reagent at elevated temperatures to facilitate cyclization and form the corresponding 6-bromo-substituted quinazolin-4(3H)-one.

-

Chlorination: The quinazolinone is then chlorinated at the 4-position using a reagent such as thionyl chloride or phosphorus oxychloride to yield the highly reactive 4-chloroquinazoline intermediate. This intermediate is often unstable and used immediately in the next step[10][11][13].

-

Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with a substituted aniline via nucleophilic aromatic substitution to introduce the side chain that is crucial for binding to the kinase active site.

-

Further Modification: The bromine at the 6-position can be further functionalized, for example, through Suzuki or other cross-coupling reactions, to introduce additional diversity and optimize the pharmacological properties of the final compound.

Biological Evaluation: In Vitro Assays

The biological activity of newly synthesized this compound derivatives is typically assessed through a series of in vitro assays to determine their potency and selectivity as kinase inhibitors and their efficacy in cancer cell lines.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase (e.g., EGFR or VEGFR-2). A common method is a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.

Detailed Protocol: Luminescence-Based Kinase Assay (Adapted from Promega and BPS Bioscience protocols)[15][16][17]

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

-

Prepare a stock solution of the test compound in DMSO and create a serial dilution to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Dilute the recombinant human EGFR or VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

-

Prepare a substrate/ATP mix containing the appropriate peptide substrate and ATP at a concentration close to its Km value.

-

-

Assay Procedure:

-

In a 96-well white plate, add the test compound dilutions. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add the diluted kinase enzyme to the wells containing the test compound and the positive control. Add 1x Kinase Buffer to the blank wells.

-

Initiate the kinase reaction by adding the substrate/ATP mix to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

-

Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Antiproliferative Assay

This assay evaluates the ability of a compound to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. The MTT or CellTiter-Glo® assays are commonly used for this purpose[18][19][20][21].

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[18]

-

Cell Plating:

-

Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate overnight to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cell plate and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Luminescence Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Quantitative Data Summary

The following table presents a compilation of representative IC50 values for quinazoline-based kinase inhibitors against their targets and relevant cancer cell lines. This data illustrates the potency that can be achieved with this class of compounds.

| Compound Class | Target | IC50 (nM) | Cell Line | GI50/IC50 (µM) | Reference |

| Quinazoline-based | EGFR (wild-type) | 2-20 | A431 | 0.1-1 | [22] |

| Quinazoline-based | EGFR (L858R mutant) | 1-10 | NCI-H1975 | 0.05-0.5 | [23] |

| Quinazoline-based | VEGFR-2 | 5-50 | HUVEC | 0.1-5 | [23] |

| Pyrazolo-quinazoline | mGlu2/mGlu3 | 78-245 | - | - | [24] |

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds for the development of targeted cancer therapies. Their synthetic tractability allows for the generation of diverse libraries of quinazoline and related heterocyclic structures. The demonstrated ability of these compounds to potently and selectively inhibit key oncogenic kinases such as EGFR and VEGFR-2 underscores their therapeutic potential.

Future research in this area should focus on:

-

Improving selectivity: Designing derivatives that can distinguish between wild-type and mutant forms of kinases to minimize off-target effects and associated toxicities.

-

Overcoming drug resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.

-

Exploring novel targets: Investigating the activity of this compound class against other kinases and therapeutic targets.

-

Optimizing pharmacokinetic properties: Enhancing the drug-like properties of these derivatives to improve their oral bioavailability and in vivo efficacy.

This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective cancer therapeutics based on the this compound scaffold.

References

- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance.

- Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib.

- Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents.

- This compound | 52833-94-0.

- Epidermal growth factor receptor (EGFR) signaling in cancer.

- Molecular Bases of VEGFR-2-Mediated Physiological Function and P

- Targeting the EGFR signaling p

- EGFR signaling p

- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.

- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.

- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.

- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.

- Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib.

- VEGF/VEGFR-2 mediated signaling p

- Cell-based Assays for Drug Discovery.

- EGFR Enzyme Kinase System D

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.

- Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents.

- Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.

- Application Notes and Protocols for Determining the Optimal Concentr

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Bioassays for anticancer activities.

- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv

- Three Steps for Setting up a Drug Screening Assay.

- VEGFR2 (KDR) Kinase Assay Kit.

- Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs.

- A review for cell-based screening methods in drug discovery.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

- MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIV

- EGFR Kinase Assay.

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.

- Synthesis of pyrazolo[1,5-a]quinazolin-4(5H)-ones and...

- EGFR Assays & Drug Discovery Services.

- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19.

- An environmentally responsible synthesis of the antitumor agent lap

- Synthesis of pyrazolo[1,5-a]quinazoline deriv

- Synthesis of pyrazolo[1,5-a]quinazoline deriv

- Lapatinib synthesis via C–H functionaliz

- EGFR(L858R) Kinase Assay Kit.

- Process for the preparation of lap

- Lap

- Lap

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

- 18. noblelifesci.com [noblelifesci.com]

- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bitesizebio.com [bitesizebio.com]

- 21. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 24. Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Amino-5-bromonicotinic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone, embedded in a multitude of clinically significant therapeutics. Within this vast chemical space, 2-aminonicotinic acid and its derivatives have garnered increasing attention for their versatile biological activities. The strategic introduction of a bromine atom at the C5-position, yielding the 2-amino-5-bromonicotinic acid scaffold, provides a key handle for synthetic elaboration, paving the way for a new generation of potent and selective therapeutic agents. This guide serves as an in-depth exploration of the biological activities of this compound analogs, offering a synthesis of current knowledge and practical insights for researchers and drug development professionals. We will delve into the synthetic strategies, diverse biological applications, and the underlying structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

The this compound Core: A Synthetically Tractable Scaffold

The this compound molecule (CAS 52833-94-0) is a pale yellow powder with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[1][2][3] Its structure, featuring an amino group, a carboxylic acid, and a bromine atom on the pyridine ring, offers multiple points for chemical modification. This synthetic tractability is a key reason for its growing importance in drug discovery.

The preparation of the core scaffold can be achieved through the bromination of 2-aminonicotinic acid.[4] This straightforward synthesis provides a reliable source of the starting material for the development of diverse analog libraries.

Anticancer Activity: Targeting Key Oncogenic Pathways

Nicotinic acid derivatives have shown significant promise as anticancer agents, and analogs derived from the this compound scaffold are emerging as a particularly interesting subclass.[5] Research indicates that these compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of critical enzymes involved in cancer progression.

Tyrosine Kinase Inhibition: A Promising Avenue

Literature reports have highlighted the use of this compound as an intermediate in the synthesis of 6-pyrazole-substituted quinazoline derivatives. These resulting compounds have demonstrated potent tyrosine kinase inhibitory activity, leading to significant inhibition of human breast cancer and lung adenocarcinoma cells.[4] This suggests that the this compound scaffold can serve as a valuable starting point for the design of novel kinase inhibitors.

The general workflow for the synthesis and evaluation of such kinase inhibitors is depicted below:

Caption: Synthetic and screening workflow for kinase inhibitors.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Novel nicotinic acid-based compounds have been designed and synthesized as selective inhibitors of VEGFR-2, a key mediator of angiogenesis in tumors.[6] One particularly potent compound, 5c, demonstrated an IC₅₀ of 0.068 μM for VEGFR-2 inhibition and exhibited significant cytotoxic activity against HCT-15 and PC-3 cancer cell lines.[6] This compound also induced apoptosis, as evidenced by a 4.3-fold increase in caspase-3 levels.[6]

Broad-Spectrum Antiproliferative Activity

Several studies have reported the broad antiproliferative activity of substituted nicotinamide derivatives against a panel of human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells.[7] The selective activity of these compounds against cancer cells with minimal cytotoxicity towards normal cell lines underscores their therapeutic potential.[7]

Table 1: Anticancer Activity of Selected Nicotinic Acid Analogs

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 5c | VEGFR-2 | HCT-15 | Not specified | [6] |

| 5c | VEGFR-2 | PC-3 | Not specified | [6] |

| Compound 17 | Not specified | HT29 | 61.18 µg/mL | [8] |

| Compound 25 | Not specified | Not specified | High activity | [8] |

Antimicrobial and Antifungal Activity: A New Frontier

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Analogs of 2-aminonicotinic acid have demonstrated promising activity against a range of bacterial and fungal pathogens.

Potent Antifungal Activity through GPI Anchor Biosynthesis Inhibition

A series of novel 2-aminonicotinamide derivatives were designed based on known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis in fungi.[9] Several of these compounds exhibited potent in vitro antifungal activity against Candida albicans, with MIC₈₀ values as low as 0.0313 μg/mL.[9] Notably, compounds 11g and 11h displayed excellent activity against both fluconazole-sensitive and -resistant strains of C. albicans, as well as other pathogenic yeasts like C. parapsilosis, C. glabrata, and Cryptococcus neoformans.[9] Electron microscopy studies confirmed that these compounds target the fungal cell wall and reduce the GPI anchor content on the cell surface.[9]

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives against Candida albicans

| Compound ID | MIC₈₀ (µg/mL) | Reference |

| 11g | 0.0313 | [9] |

| 11h | 0.0313 | [9] |

Antibacterial Activity of Acylhydrazone and 1,3,4-Oxadiazole Derivatives

The synthesis of acylhydrazone and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives from nicotinic acid has yielded compounds with significant antibacterial activity, particularly against Gram-positive bacteria.[8] For instance, certain acylhydrazones showed promising activity against Staphylococcus epidermidis (MIC = 1.95–15.62 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 7.81 µg/mL).[8] A 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent was active against all tested bacterial strains, with notable potency against Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL).[8]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 2-Aminonicotinamide Derivatives

This protocol describes a general method for the synthesis of 2-aminonicotinamide derivatives, which have shown potent antifungal activity.

Step 1: Activation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling

-

Dissolve the crude acid chloride in anhydrous DCM.

-

Add the desired amine (1.1 eq) and triethylamine (1.5 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Antifungal Susceptibility Testing

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds against fungal pathogens using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium

-

Fungal inoculum (adjusted to a final concentration of 0.5-2.5 x 10³ CFU/mL)

-

Test compounds (serially diluted)

-

Positive control (e.g., Fluconazole)

-

Negative control (medium only)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

-

Add the fungal inoculum to each well.

-

Incubate the plates at 35 °C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the growth in the control well.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

Complete cell culture medium

-

Test compounds (serially diluted)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell proliferation assay.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics with a wide range of biological activities. The existing body of research clearly demonstrates the potential of its analogs as anticancer, antifungal, and antibacterial agents.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of the chemical space around the this compound core is needed to delineate the key structural features required for potent and selective activity against various biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development and optimization.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

References

- Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2021).

- Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A. A., Abdel-Aal, A. A. M., & El-Kerdawy, A. M. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279–1292. [Link]

- Al-Abdullah, E. S., Al-Dies, A. M., Al-Salem, H. S., El-Emam, A. A., & Al-Obaid, A. M. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 27(6), 1888. [Link]

- Kaur, M., & Singh, M. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847–882. [Link]

- Wang, Y., Zhang, M., Wang, Y., Zhang, J., Li, S., Wang, Y., ... & Zhang, Y. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 316–324. [Link]

- Kuthan, J., & Musil, Z. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637–640. [Link]

- Li, J., Wang, Y., & Wang, B. (2013). Synthesis of 2-aminonicotinic acid. Chinese Journal of Pharmaceuticals, 44(11), 1161-1163. [Link]

- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

- Fadda, A. A., El-Mekabaty, A., & El-Attar, K. M. (2019). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 62(1), 1-13. [Link]

- Sanna, M., Meleddu, R., Distinto, S., Maccioni, E., & Cottiglia, F. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 983. [Link]

- PubChem. (n.d.). This compound.

- Pinto, V., Pires, C., Martinho, A., Ribeiro, D., Palmeira, A., & Ferreira, M. J. (2022). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 8(8), 834. [Link]

- Filippakopoulos, P., Picaud, S., Mangos, M., Keates, T., Lambert, J. P., Barsyte-Lovejoy, D., ... & Knapp, S. (2012). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Biotechnology, 30(1), 28–33. [Link]

- Al-Wahaibi, L. H., Al-Hazmi, G. A., & El-Emam, A. A. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 162, 59–65. [Link]

- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

- Fadda, A. A., El-Mekabaty, A., & El-Attar, K. M. (2019). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 24(16), 2919. [Link]

- Montanari, M., & Capdeville, R. (2022).

- Borlinghaus, J., Albrecht, F., Gruhlke, M. C., Nwachukwu, I. D., & Slusarenko, A. J. (2018). A Comparison of the Antibacterial and Antifungal Activities of Thiosulfinate Analogues of Allicin. Scientific Reports, 8(1), 6763. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 52833-94-0 [chemicalbook.com]

- 5. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 2-Amino-5-bromonicotinic Acid in Fragment-Based Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of 2-amino-5-bromonicotinic acid as a high-value fragment for drug discovery, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical rationale, strategic applications in fragment-based drug discovery (FBDD), and practical methodologies for its deployment in screening and lead optimization campaigns.

Introduction: The Rationale for this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The core principle of FBDD lies in screening small, low-complexity molecules ("fragments") that, despite typically low affinity, can form high-quality interactions with a biological target.[1][2] this compound is an exemplary fragment, embodying several key attributes that make it a valuable starting point for drug discovery campaigns, particularly against challenging targets like protein kinases.[3][4]

The strategic value of this fragment is rooted in its distinct chemical features:

-

The 2-Aminopyridine Moiety: This core structure is a well-established "hinge-binder" in numerous kinase inhibitors.[5] The nitrogen atom in the pyridine ring and the adjacent amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site.[5][6]

-

The Carboxylic Acid: This functional group provides a key interaction point, often with solvent or charged residues in the active site. It also serves as a versatile chemical handle for synthetic elaboration, allowing for the exploration of structure-activity relationships (SAR).[7]

-

The Bromine Atom: The bromine atom offers a vector for chemical modification through various cross-coupling reactions, enabling the exploration of different chemical spaces and the optimization of potency and selectivity.[8] Furthermore, its presence can be advantageous in biophysical screening methods like X-ray crystallography for phasing and identifying the fragment's binding pose.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in FBDD.

| Property | Value | Source |

| CAS Number | 52833-94-0 | [8][9] |

| Molecular Formula | C6H5BrN2O2 | [9] |

| Molecular Weight | 217.02 g/mol | [9] |

| Appearance | Off-white to pale yellow powder | [10] |

| Purity | Typically ≥95% | [10] |

| Synonyms | 2-Amino-5-bromopyridine-3-carboxylic acid | [9][10] |

Synthesis:

This compound is accessible through the bromination of 2-aminonicotinic acid. This reaction provides a straightforward route to obtaining the necessary starting material for fragment library construction and subsequent medicinal chemistry efforts.[8]

Application in Fragment-Based Drug Discovery: A Workflow

The integration of this compound into an FBDD campaign follows a structured workflow designed to identify and optimize lead candidates.

Caption: A typical FBDD workflow starting with fragment screening and progressing to a preclinical candidate.

Fragment Screening and Hit Identification

The initial phase involves screening a library of fragments, including this compound, against the target of interest. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are employed for hit identification.[11]

-